Cas no 2060035-56-3 (2-(thian-4-yl)cyclopropane-1-carbaldehyde)
2-(thian-4-yl)cyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarboxaldehyde, 2-(tetrahydro-2H-thiopyran-4-yl)-
- 2-(thian-4-yl)cyclopropane-1-carbaldehyde
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- MDL: MFCD30476732
- Inchi: 1S/C9H14OS/c10-6-8-5-9(8)7-1-3-11-4-2-7/h6-9H,1-5H2
- InChI Key: VTODEJVPZWGKFV-UHFFFAOYSA-N
- SMILES: C1(C=O)CC1C1CCSCC1
2-(thian-4-yl)cyclopropane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-318742-0.05g |
2-(thian-4-yl)cyclopropane-1-carbaldehyde |
2060035-56-3 | 0.05g |
$1068.0 | 2023-09-05 | ||
| Enamine | EN300-318742-0.1g |
2-(thian-4-yl)cyclopropane-1-carbaldehyde |
2060035-56-3 | 0.1g |
$1119.0 | 2023-09-05 | ||
| Enamine | EN300-318742-0.25g |
2-(thian-4-yl)cyclopropane-1-carbaldehyde |
2060035-56-3 | 0.25g |
$1170.0 | 2023-09-05 | ||
| Enamine | EN300-318742-0.5g |
2-(thian-4-yl)cyclopropane-1-carbaldehyde |
2060035-56-3 | 0.5g |
$1221.0 | 2023-09-05 | ||
| Enamine | EN300-318742-1.0g |
2-(thian-4-yl)cyclopropane-1-carbaldehyde |
2060035-56-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-318742-2.5g |
2-(thian-4-yl)cyclopropane-1-carbaldehyde |
2060035-56-3 | 2.5g |
$2492.0 | 2023-09-05 | ||
| Enamine | EN300-318742-5.0g |
2-(thian-4-yl)cyclopropane-1-carbaldehyde |
2060035-56-3 | 5.0g |
$7841.0 | 2023-02-24 | ||
| Enamine | EN300-318742-10.0g |
2-(thian-4-yl)cyclopropane-1-carbaldehyde |
2060035-56-3 | 10.0g |
$11626.0 | 2023-02-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043889-1g |
2-(Thian-4-yl)cyclopropane-1-carbaldehyde |
2060035-56-3 | 95% | 1g |
¥13328.0 | 2023-03-11 | |
| Enamine | EN300-318742-1g |
2-(thian-4-yl)cyclopropane-1-carbaldehyde |
2060035-56-3 | 1g |
$1272.0 | 2023-09-05 |
2-(thian-4-yl)cyclopropane-1-carbaldehyde Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 2-(thian-4-yl)cyclopropane-1-carbaldehyde
Introduction to 2-(Thian-4-yl)cyclopropane-1-carbaldehyde (CAS No. 2060035-56-3)
2-(Thian-4-yl)cyclopropane-1-carbaldehyde, with the CAS number 2060035-56-3, is a unique and intriguing compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound features a cyclopropane ring fused to a thianaphthene moiety, making it a valuable building block for the development of novel molecules with diverse biological and chemical properties.
The chemical structure of 2-(Thian-4-yl)cyclopropane-1-carbaldehyde is characterized by its cyclopropane ring, which imparts significant strain and reactivity, and the thianaphthene moiety, which contributes to its electronic and steric properties. The aldehyde functional group at the 1-position of the cyclopropane ring further enhances its reactivity and versatility in synthetic transformations.
In the realm of pharmaceutical research, 2-(Thian-4-yl)cyclopropane-1-carbaldehyde has shown promise as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a scaffold for the development of new drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of potent inhibitors of protein-protein interactions, which are crucial in many biological processes and disease states.
The unique electronic properties of 2-(Thian-4-yl)cyclopropane-1-carbaldehyde also make it an attractive candidate for applications in materials science. Researchers have investigated its use in the development of organic semiconductors and luminescent materials. A notable study published in Advanced Materials demonstrated that derivatives of this compound exhibit excellent photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
In organic synthesis, 2-(Thian-4-yl)cyclopropane-1-carbaldehyde serves as a versatile starting material for a wide range of synthetic transformations. Its strained cyclopropane ring can undergo ring-opening reactions under mild conditions, allowing for the formation of complex molecular architectures. Additionally, the aldehyde functional group can be readily modified through various chemical reactions, such as aldol condensations, reductive aminations, and Grignard reactions. These properties make it an invaluable tool for synthetic chemists working on the development of new molecules with tailored functionalities.
The synthetic accessibility of 2-(Thian-4-yl)cyclopropane-1-carbaldehyde has been improved through recent advancements in catalytic methods. A study published in Catalysis Science & Technology reported an efficient palladium-catalyzed protocol for the synthesis of this compound from readily available starting materials. This method not only enhances the yield and purity of the product but also reduces environmental impact by minimizing waste generation.
Beyond its direct applications, 2-(Thian-4-yl)cyclopropane-1-carbaldehyde has also been used as a probe molecule to study fundamental aspects of chemical reactivity and molecular interactions. Its unique structure provides insights into the behavior of strained cyclic systems and their interactions with other molecules. This knowledge is crucial for the rational design of new compounds with specific properties and functions.
In conclusion, 2-(Thian-4-yl)cyclopropane-1-carbaldehyde (CAS No. 2060035-56-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and organic synthesis. As ongoing research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
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